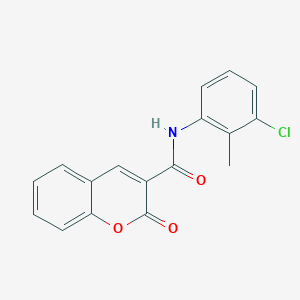

![molecular formula C7H10N4O2 B2887169 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid CAS No. 860225-11-2](/img/structure/B2887169.png)

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid is a chemical compound with the molecular formula C7H10N4O2 . It has an average mass of 182.180 Da and a monoisotopic mass of 182.080383 Da . The compound is also known by its CAS RN®: 860225-11-2 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrazolo ring fused to an azepine ring . The carboxylic acid group is attached to the 9-position of the azepine ring .Physical And Chemical Properties Analysis

The compound has a molecular formula of C7H10N4O2 . It has an average mass of 182.180 Da and a monoisotopic mass of 182.080383 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available sources.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Tetrazoles are recognized for their bioisosteric resemblance to carboxylic acids, offering similar acidity but enhanced lipophilicity and metabolic stability. Their use spans organic and medicinal chemistry, with applications in drug design due to these properties. A focus on 5-substituted tetrazoles highlights their role as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. The synthesis and functionalization of these compounds are crucial for exploring their potential in various chemical and pharmaceutical contexts (Roh, Vávrová, & Hrabálek, 2012).

Antimicrobial and Anticancer Activities

- Methylene bis-isoxazolo[4,5-b]azepines, derived from 5-substituted tetrazoles, exhibit promising antimicrobial and anticancer activities, highlighting the potential of tetrazole derivatives in therapeutic applications. This indicates the versatility of tetrazoles in synthesizing compounds with significant biological activities, offering new avenues for drug development (Rajanarendar, Reddy, Krishna, Reddy, Reddy, & Rajam, 2012).

Metal Complex Synthesis

- The ability of tetrazoles to form coordination compounds with metal ions is explored through the synthesis of metal(II) complexes. These complexes demonstrate the flexibility of tetrazoles in acting as ligands, potentially leading to applications in catalysis, material science, and as probes in biological systems (Zhang & Feng, 2009).

Multicomponent Reactions

- Multicomponent reactions (MCRs) offer a convergent strategy for synthesizing tetrazole derivatives, providing a method to incorporate novelty, diversity, and complexity into tetrazole-based scaffolds. This approach underlines the importance of MCR chemistry in efficiently generating tetrazole derivatives for medicinal chemistry and drug design, emphasizing their role in developing new therapeutic agents (Neochoritis, Zhao, & Dömling, 2019).

Mécanisme D'action

Target of Action

It is known that tetrazole substrates form two hydrogen bonds with peptide residues in a biological target site .

Mode of Action

The compound’s interaction with its targets involves the formation of two hydrogen bonds with peptide residues in the target site. This interaction is responsible for the strong binding interaction

Biochemical Pathways

It is known that tetrazole groups in drug molecules can improve the interaction of drugs with the receptors in the cell membrane .

Propriétés

IUPAC Name |

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c12-7(13)5-3-1-2-4-11-6(5)8-9-10-11/h5H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVHFOGXOVXTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=N2)C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901557 |

Source

|

| Record name | NoName_689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2887086.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)

![2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2887096.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)

![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)

![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)

![N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B2887105.png)

![3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2887106.png)

![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)